1-((Benzyloxy)methyl)cyclopropanamine
Description
1-((Benzyloxy)methyl)cyclopropanamine is a cyclopropane derivative featuring a benzyloxymethyl substituent attached to the cyclopropane ring, with a primary amine group. This compound is of interest in organic synthesis and medicinal chemistry due to its strained cyclopropane ring, which can confer unique reactivity and biological activity.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(phenylmethoxymethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO/c12-11(6-7-11)9-13-8-10-4-2-1-3-5-10/h1-5H,6-9,12H2 |
InChI Key |
OPUYSIGSHRNDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Benzyloxy)methyl)cyclopropanamine typically involves the reaction of cyclopropanone derivatives with benzyl alcohol in the presence of a suitable catalyst. One common method involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate to form cyclopropane intermediates, which are then reacted with benzyl alcohol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((Benzyloxy)methyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols .
Scientific Research Applications
1-((Benzyloxy)methyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-((Benzyloxy)methyl)cyclopropanamine, highlighting differences in substituents, synthesis routes, and physicochemical properties:
Key Structural and Functional Differences:
Substituent Effects: The benzyloxymethyl group in this compound increases steric bulk compared to simpler analogs like α-cyclopropyl-4-methoxybenzylamine, which has a methoxybenzyl group . This may influence binding affinity in biological targets.
Synthetic Complexity: Compounds with aryl substituents (e.g., trans-2-[4-(benzyloxy)phenyl]cyclopropanamine) require multi-step syntheses involving nitrocyclopropane intermediates and chromatographic purification (5–10% EtOAc/hexanes) . Ester derivatives like 1-(methylamino)cyclopropane-1-carboxylate are synthesized via straightforward esterification but exhibit lower molecular weights and altered solubility profiles .
Physicochemical Properties: The hydrochloride salt form of benzoxazole-containing analogs (e.g., 1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride) improves water solubility compared to free bases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
